molecular formula C10H13N5O4 B13707455 Adenosine-15N

Adenosine-15N

Cat. No.: B13707455
M. Wt: 268.23 g/mol
InChI Key: OIRDTQYFTABQOQ-ZGUONDJVSA-N
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Description

Adenosine-15N is a nitrogen-15 labeled version of adenosine, a naturally occurring nucleoside composed of adenine and ribose. The nitrogen-15 isotope is a stable, non-radioactive isotope of nitrogen, which makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Adenosine itself plays a crucial role in biochemical processes such as energy transfer (as part of ATP) and signal transduction (as part of cyclic AMP).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine-15N typically involves the incorporation of nitrogen-15 into the adenine moiety of adenosine. One common method is the enzymatic incorporation of nitrogen-15 labeled adenine into RNA. This process involves the use of specific enzymes that facilitate the incorporation of the labeled adenine into the RNA strand . Another method involves the chemical synthesis of nitrogen-15 labeled adenine, followed by its attachment to ribose to form this compound .

Industrial Production Methods

Industrial production of this compound is generally carried out using large-scale chemical synthesis techniques. The process begins with the synthesis of nitrogen-15 labeled adenine, which is then chemically bonded to ribose to form this compound. The production process is carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Adenosine-15N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often studied to understand the behavior of the nitrogen-15 isotope in different chemical environments.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired chemical transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation of this compound can lead to the formation of inosine-15N, while reduction can yield dihydrothis compound. Substitution reactions can result in various modified nucleosides depending on the nucleophile used .

Scientific Research Applications

Adenosine-15N has a wide range of scientific research applications:

Mechanism of Action

Adenosine-15N exerts its effects by interacting with specific adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. These receptors are coupled to G-proteins, which mediate various intracellular signaling pathways. Activation of adenosine receptors can lead to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic AMP and subsequent cellular responses. The nitrogen-15 label does not alter the biological activity of adenosine but allows for detailed study of its interactions and mechanisms using NMR spectroscopy .

Comparison with Similar Compounds

Adenosine-15N can be compared with other nitrogen-15 labeled nucleosides such as guanosine-15N, cytidine-15N, and uridine-15N. While all these compounds are used in NMR spectroscopy and other research applications, this compound is unique due to its specific interactions with adenosine receptors and its role in energy transfer and signal transduction. The nitrogen-15 labeled versions of guanosine, cytidine, and uridine are primarily used to study different aspects of nucleic acid structure and function .

List of Similar Compounds

  • Guanosine-15N
  • Cytidine-15N
  • Uridine-15N
  • Thymidine-15N

This compound stands out due to its specific biological roles and its utility in studying adenosine-related pathways and mechanisms.

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

268.23 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-(15N)azanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i11+1

InChI Key

OIRDTQYFTABQOQ-ZGUONDJVSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)[15NH2]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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